2-甲氧基-3-甲基苯乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methoxy-3-methylphenylacetic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on structurally related compounds, which can offer insights into the synthesis and properties of similar aromatic acids. The first paper discusses 2-carboxy-4-methoxyphenylacetic acid, which shares a similar methoxyphenylacetic acid core structure but differs in the position of the carboxy and methoxy groups . The second paper focuses on 4-hydroxy-3-methoxyphenylacetic acid, also known as homovanillic acid, which is a metabolite of dopamine and is used as a biomarker in certain diseases .

Synthesis Analysis

The synthesis of 2-carboxy-4-methoxyphenylacetic acid, as described in the first paper, involves a three-step process starting from 2-carboxyphenylacetic acid. The steps include sulfonation, alkali fusion, and methylation reactions. The study utilized single-factor and orthogonal design methods to optimize the reaction conditions, achieving an average overall yield of 70.63% . This information suggests that a similar approach could potentially be applied to synthesize 2-methoxy-3-methylphenylacetic acid, with adjustments made for the introduction of the methyl group and the different positions of the functional groups.

Molecular Structure Analysis

While the molecular structure of 2-methoxy-3-methylphenylacetic acid is not directly analyzed in the provided papers, the structure of related compounds such as 2-carboxy-4-methoxyphenylacetic acid and homovanillic acid can provide insights into the behavior of aromatic acids with methoxy and carboxy groups. These structures typically exhibit resonance stabilization and may have implications for the acidity of the carboxy group and the reactivity of the methoxy group .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-methoxy-3-methylphenylacetic acid. However, the synthesis of related compounds involves reactions that are common in organic chemistry, such as sulfonation, which introduces a sulfonyl group, and methylation, which introduces a methyl group . These reactions are influenced by the electronic effects of substituents on the aromatic ring, which can be extrapolated to predict the reactivity of 2-methoxy-3-methylphenylacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-3-methylphenylacetic acid are not discussed in the provided papers. However, the assay of homovanillic acid described in the second paper involves liquid chromatography with electrochemical detection, indicating that this compound is amenable to such analytical techniques . This suggests that 2-methoxy-3-methylphenylacetic acid could potentially be analyzed using similar methods, and its physical properties such as solubility, melting point, and boiling point could be influenced by the presence of the methoxy and methyl groups.

科学研究应用

衍生物和代谢产物

- 在弯曲镰刀菌的培养物中研究了苯乙酸衍生物,包括与 2-甲氧基-3-甲基苯乙酸相关的衍生物。这项研究发现,虽然一些衍生物缺乏抗菌和抗氧化活性,但其他衍生物对各种细菌菌株表现出抑制作用 (Varma 等人,2006 年)。

化学合成和反应

- 一项关于用碳酸二甲酯对芳基乙腈和芳基乙酸酯进行选择性单 C 甲基化的研究涉及了芳基乙酸衍生物,其在结构上与 2-甲氧基-3-甲基苯乙酸相关。这项研究提供了对这些反应机理的见解 (Tundo 等人,2002 年)。

- 对气相中 α-甲氧基苯乙酸(2-甲氧基-3-甲基苯乙酸的近亲)的研究探索了其构象景观和分子内动力学,提供了对其柔性和内部动力学的见解 (Singh 等人,2022 年)。

光物理学研究

- 关于扩展对羟基苯乙酰光可去除保护基团的吸收范围的研究包括与 2-甲氧基-3-甲基苯乙酸相似的衍生物。这项研究突出了此类衍生物如何影响化合物的物理性质 (Conrad 等人,2000 年)。

生物学应用

- 在对偶氮甲碱和 4-噻唑烷酮的合成和生物活性的研究中,合成了 2-甲氧基-3-甲基苯乙酸的衍生物,并评估了它们的抗菌和抗结核活性。这项研究提供了对这些化合物潜在治疗应用的见解 (Hirpara 等人,2003 年)。

光脱羧性质

- 一项使用苯乙酸甲氧基衍生物构建的锌光笼的研究探讨了这些化合物的脱羧性质。它强调了这些衍生物在生物学应用中的潜力 (Shigemoto 等人,2021 年)。

未来方向

While specific future directions for 2-Methoxy-3-methylphenylacetic acid are not available, research trends in similar compounds like lactic acid production from lignocellulosic biomass show a consistent growth trajectory with minor fluctuations . This suggests that there could be potential for future research and applications involving 2-Methoxy-3-methylphenylacetic acid.

属性

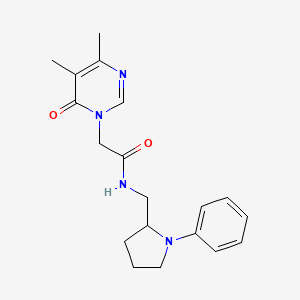

IUPAC Name |

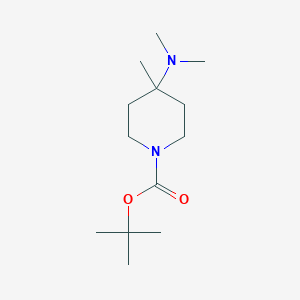

2-(2-methoxy-3-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-3-5-8(6-9(11)12)10(7)13-2/h3-5H,6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIAAQDWCIGNJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-methylphenylacetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate](/img/structure/B3009839.png)

![1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B3009840.png)

![4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B3009843.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3009847.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3009849.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3009854.png)